Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and nitrosating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can also be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme LmPTR1, which is crucial for the survival of the Leishmania parasite . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
What sets Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group, in particular, is relatively rare in pyrazole derivatives and contributes to its potent biological effects .
Properties
Molecular Formula |
C14H11ClN4O5 |
---|---|
Molecular Weight |
350.71 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H11ClN4O5/c1-6-3-4-7(5-8(6)15)18-12(20)9-10(14(22)24-2)16-19(17-23)11(9)13(18)21/h3-5,9,11H,1-2H3 |
InChI Key |
IUOAIADSKHKEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)N=O)Cl |
Origin of Product |
United States |
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